

The Pharmacodynamics of SNAP 94847 Hydrochloride in Rodents: A Technical Guide

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Compound of Interest

Compound Name: SNAP 94847 hydrochloride

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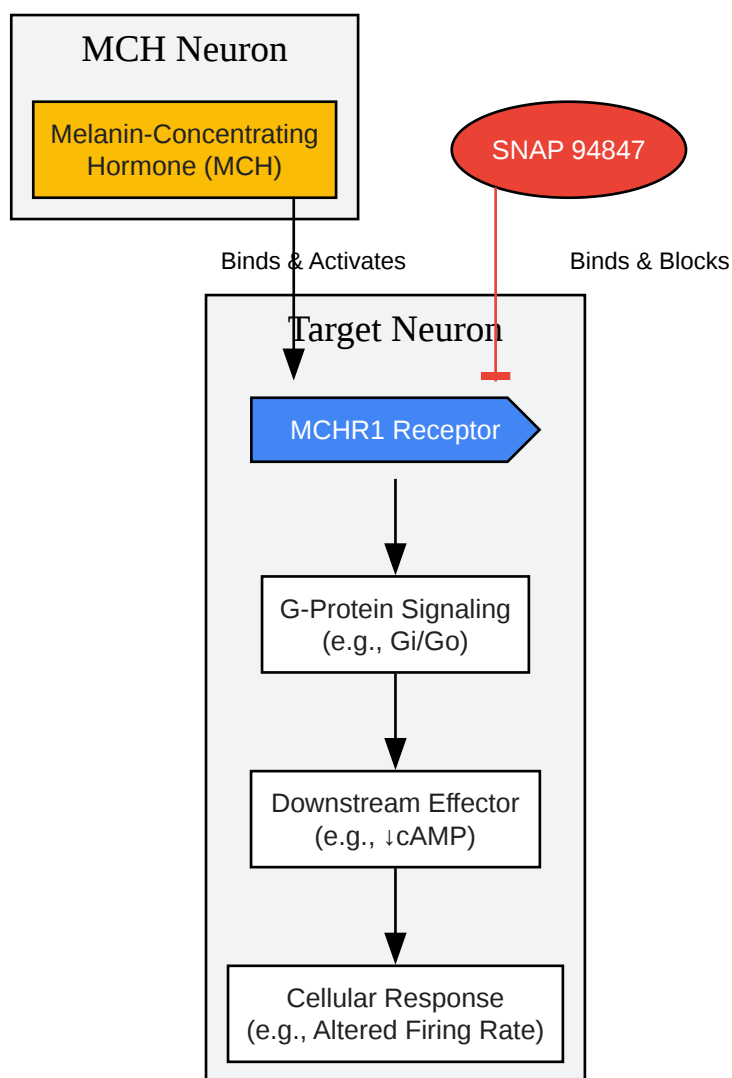
This technical guide provides an in-depth overview of the pharmacodynamics of **SNAP 94847 hydrochloride**, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). The information presented herein is collated from a series of preclinical studies in rodent models, focusing on its mechanism of action, receptor affinity, and its effects on various behavioral paradigms. All quantitative data are summarized in structured tables for clarity and comparative analysis, and key experimental protocols are detailed.

Core Pharmacodynamic Profile

SNAP 94847 hydrochloride is a non-peptide small molecule that exerts its effects by selectively blocking the MCHR1.^[1] In rodents, the neuropeptide melanin-concentrating hormone (MCH) is involved in regulating mood, food intake, and energy balance through its interaction with the MCHR1 receptor.^{[2][3]} By antagonizing this receptor, SNAP 94847 has demonstrated significant potential as an anxiolytic, antidepressant, and anti-obesity agent in preclinical models.^{[1][4][5]}

Mechanism of Action

The primary mechanism of action for SNAP 94847 is competitive antagonism at the MCHR1. It binds with high affinity to MCHR1 in mice and rats, thereby preventing the endogenous ligand, MCH, from binding and activating the receptor.^[6] This blockade of MCH signaling is believed to underlie the compound's observed physiological and behavioral effects.



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Caption: MCHR1 Antagonism by SNAP 94847.

Receptor Binding Affinity and Selectivity

SNAP 94847 demonstrates high affinity for the MCHR1 with excellent selectivity over other G-protein coupled receptors, ion channels, and transporters.[6] This specificity minimizes the potential for off-target effects.

Parameter	Receptor	Value	Species	Reference
Ki (Inhibition Constant)	MCHR1	2.2 nM	Mouse	[4] [6]
Kd (Dissociation Constant)	MCHR1	530 pM	Mouse	[4] [6]
Selectivity	vs. α 1A adrenergic receptor	>80-fold	Not Specified	[4] [6]
Selectivity	vs. D2 dopamine receptor	>500-fold	Not Specified	[4] [6]
Receptor Occupancy	MCHR1 (Striatum)	30-60%	Rat	[7]

Table 1: Receptor Binding Affinity and Selectivity of **SNAP 94847 Hydrochloride**.

In Vivo Pharmacodynamics in Rodent Models

SNAP 94847 has been evaluated in numerous rodent behavioral models, revealing its effects on anxiety, depression, feeding, and dopamine-mediated behaviors.

Anxiolytic and Antidepressant-like Effects

Both acute and chronic administration of SNAP 94847 produce significant anxiolytic and antidepressant-like effects in mice and rats.[\[2\]](#)[\[8\]](#) Notably, the anxiolytic effects appear to be mediated by a mechanism distinct from that of selective serotonin reuptake inhibitors (SSRIs).
[\[2\]](#)

Model	Species/Strain	Dose & Route	Key Findings	Reference
Light/Dark Box	BALB/cJ Mice	20 mg/kg p.o. (acute & chronic)	Significant increase in time spent in the light compartment.	[2]
Novelty Suppressed Feeding (NSF)	129S6/SvEvTac Mice	Not Specified	Anxiolytic/antidepressant-like effect observed after acute and chronic treatment.	[2]
Forced Swim Test (Porsolt)	BALB/cJ Mice	Not Specified	No effect observed.	[2]
Forced Swim Test (Porsolt)	Wistar Rats	Intranasal	Decreased immobilization time.	
Elevated Plus Maze	Wistar Rats	Intranasal	Decreased time spent in closed arms.	
Chronic Mild Stress	Rats	1 mg/kg BID	Restored sucrose intake suppressed by stress.	[7]

Table 2: Pharmacodynamic Effects of SNAP 94847 in Rodent Models of Anxiety and Depression.

Effects on Feeding Behavior and Motivation

SNAP 94847 has been shown to reduce food-reinforced operant responding, suggesting an impact on the motivational aspects of feeding.

Model	Species	Dose & Route	Key Findings	Reference
Food-Reinforced Operant Responding	Rats	3, 10, 30 mg/kg i.p.	Dose-dependently decreased responding for high-fat food pellets.	[5]
MCH-Induced Reinstatement of Food Seeking	Rats	30 mg/kg i.p.	Blocked reinstatement induced by intracerebroventricular (i.c.v.) MCH.	[5]
Cue-, Pellet-, or Yohimbine-Induced Reinstatement	Rats	Up to 30 mg/kg i.p.	No effect on reinstatement of food seeking induced by these stimuli.	[5]
MCH-Evoked Water Drinking	Rats	1-10 mg/kg p.o.	Significantly blocked water drinking induced by i.c.v. MCH.	[7]

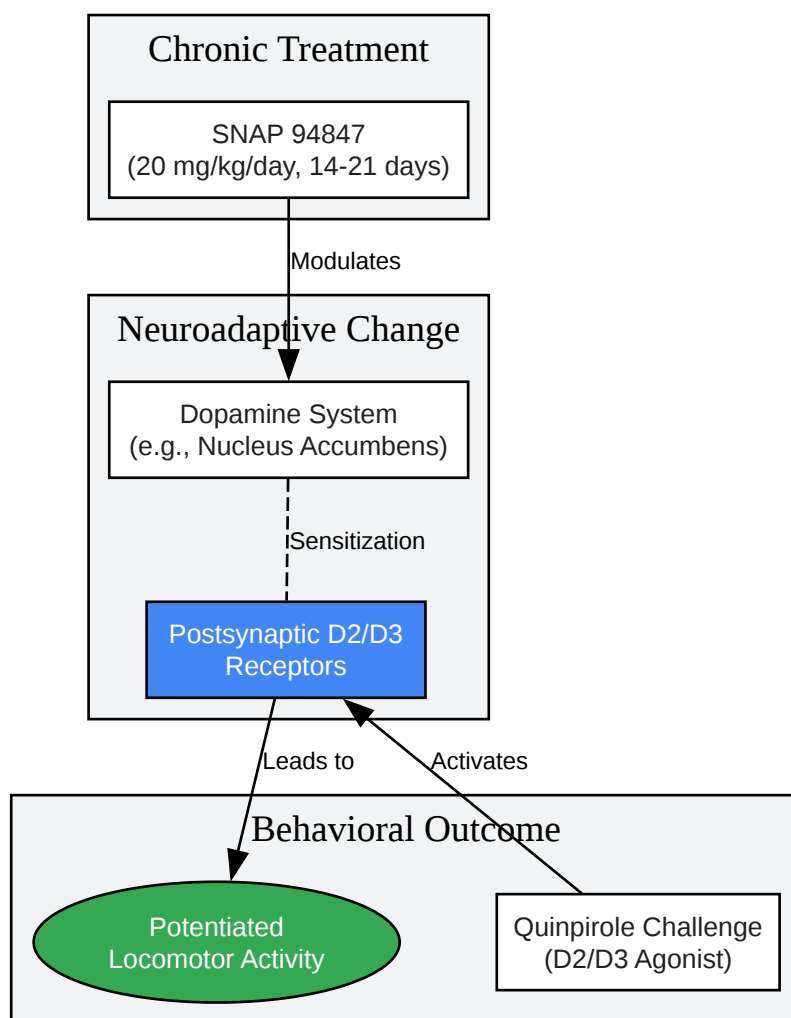
Table 3: Effects of SNAP 94847 on Food-Related Behaviors in Rats.

Interaction with the Dopaminergic System

Chronic, but not acute, administration of SNAP 94847 sensitizes dopamine D2/D3 receptors, a characteristic shared with clinically effective antidepressants.[9] This suggests an interaction between the MCH and dopamine systems that may be crucial to its therapeutic effects.

Model	Species/Strain	Dose & Route	Duration	Key Findings	Reference
Quinpirole-Induced Locomotion	Sprague-Dawley Rats	20 mg/kg/day p.o.	2 weeks	Significant increase in locomotor response to the D2/D3 agonist quinpirole.	[9]
Quinpirole-Induced Locomotion	BALB/c Mice	20 mg/kg/day p.o.	21 days	Marked increase in quinpirole-induced locomotion.	[6][9]
Quinpirole-Induced Locomotion	CD-1 Mice	20 mg/kg/day p.o.	21 days	No modification of quinpirole response.	[9]

Table 4: Effects of Chronic SNAP 94847 Administration on Dopaminergic Sensitivity in Rodents.



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Caption: Chronic SNAP 94847 and Dopamine System Sensitization.

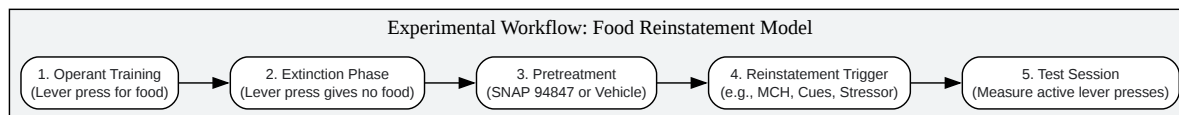
Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. The following sections outline the protocols used in key experiments.

Food-Reinforced Operant Responding and Reinstatement

This protocol was used to assess the effect of SNAP 94847 on the motivation to seek high-fat food.[5]

- Animals: Male rats.
- Apparatus: Standard self-administration chambers with two levers. Only the "active" lever delivered a 45-mg high-fat food pellet.
- Training Phase: Rats were trained to press the active lever for food pellets in daily 3-hour sessions.
- Extinction Phase: Lever pressing was extinguished by no longer providing food pellets upon a lever press.
- Drug Administration: SNAP 94847 (3, 10, 15, and 30 mg/kg) or vehicle (20% 2-hydroxypropyl- β -cyclodextrin) was administered via intraperitoneal (i.p.) injection 60 minutes before test sessions.
- Reinstatement Testing: Following extinction, reinstatement of food-seeking behavior (active lever presses) was triggered by:
 - MCH-induced: Intracerebroventricular (i.c.v.) injection of MCH (2.5-20 μ g).
 - Pellet-priming: Non-contingent delivery of food pellets.
 - Cue-induced: Presentation of cues previously associated with food delivery.
 - Stress-induced: Injection of yohimbine (2 mg/kg, i.p.).
- Experimental Design: A within-subjects, counterbalanced design was typically used for drug administration.



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Caption: Workflow for Food Reinstatement Experiments.

Quinpirole-Induced Locomotor Activity

This protocol assesses the sensitivity of dopamine D2/D3 receptors following chronic drug administration.[\[9\]](#)

- Animals: Sprague-Dawley rats; BALB/c and CD-1 mice.
- Drug Administration (Chronic):
 - SNAP 94847 (20 mg/kg/day) or fluoxetine (18 mg/kg/day) was administered for 7, 14, or 21 days.
 - The route was oral (p.o.), often administered in drinking water.[\[6\]](#)
- Habituation: Before testing, animals were habituated to the locomotor activity chambers.
- Drug Challenge: Animals received an injection of the dopamine D2/D3 agonist quinpirole.
- Measurement: Locomotor activity (e.g., ambulation, distance traveled) was recorded automatically by infrared beams in the chambers for a period of up to 180 minutes.[\[6\]](#)
- Statistical Analysis: Data were often analyzed using ANOVA with treatment and time as factors.[\[6\]](#)

Light/Dark Exploration Test

This is a classic test for assessing anxiety-like behavior in rodents.[\[2\]](#)

- Animals: BALB/cJ mice.
- Apparatus: A two-compartment box with one side brightly illuminated (the "light" box) and the other side dark. An opening allows the animal to move freely between compartments.
- Drug Administration: SNAP 94847 (e.g., 20 mg/kg p.o.) or a reference anxiolytic (e.g., diazepam) was administered acutely (e.g., 1 hour prior) or chronically (e.g., 28 days).

- Procedure: Mice were placed in the light compartment, and their behavior was recorded for a set duration (e.g., 5-10 minutes).
- Primary Measures: The key dependent variable is the time spent in the light compartment. An increase in this measure is interpreted as an anxiolytic-like effect.

Conclusion

The pharmacodynamic profile of **SNAP 94847 hydrochloride** in rodents is characterized by high-affinity, selective antagonism of the MCHR1. This activity translates into robust anxiolytic, antidepressant, and anorectic-like effects across a range of validated behavioral paradigms. The compound's ability to sensitize the dopamine system after chronic administration provides a potential mechanism for its antidepressant properties, distinguishing it from classic SSRIs. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers investigating MCHR1 antagonism as a therapeutic strategy for neuropsychiatric and metabolic disorders.

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